2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
2-(4-Fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-fluorophenyl substituent at position 2 and a 4-methoxybenzylsulfanyl group at position 2. Its molecular formula is C₂₀H₁₆FN₃OS, with a molecular weight of 365.42 g/mol. The fluorine atom and methoxy group are critical for tuning electronic properties and binding interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-17-8-2-14(3-9-17)13-26-20-19-12-18(23-24(19)11-10-22-20)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSCZFSSJFFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the 4-Methoxybenzylthio Group: This can be done through a thiolation reaction where a 4-methoxybenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-methoxybenzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro groups are reduced).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
2.1.1. Fluorophenyl Positional Isomers
- 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (C₂₀H₁₆FN₃OS, MW 365.43 g/mol):
Differs in the fluorine position on the benzyl group (3- vs. 4-fluorophenyl). The 4-fluorophenyl analog shows enhanced metabolic stability due to reduced steric hindrance, as para-substitution avoids ortho/meta electronic effects that may destabilize the molecule .
2.1.2. Halogen and Functional Group Modifications
- 2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (C₂₀H₁₆ClN₃OS, MW 397.88 g/mol):
Chlorine substitution at position 3 increases molecular weight and lipophilicity (Cl vs. F: logP increase ~0.5). However, chlorine’s larger atomic radius may reduce binding affinity in sterically sensitive targets compared to fluorine . - 4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (C₁₉H₁₄FN₃S, MW 351.40 g/mol):
Lacks the methoxy group, resulting in lower polarity (cLogP 3.8 vs. 3.5 for the target compound). The methoxy group in the target compound enhances solubility and hydrogen-bonding capacity .
Core Structure Analogues
2.2.1. Pyrazolo[1,5-a]pyrimidine Derivatives
- 5-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidine triazole-linked glycohybrids (e.g., C₃₀H₂₈FN₅O₈S, MW 669.64 g/mol):
Larger molecular weights (>650 g/mol) due to glycosylation, which improves water solubility but may limit blood-brain barrier penetration. The target compound’s simpler structure offers better bioavailability . - PI3Kδ Inhibitors with Pyrazolo[1,5-a]pyrimidine Cores (e.g., Compound 9 in ):
Despite differing cores (pyrimidine vs. pyrazine), both scaffolds exhibit kinase inhibition. The pyrazolo[1,5-a]pyrazine core in the target compound may offer unique selectivity due to its planar geometry .
2.2.2. Triazolo[1,5-a]pyrazines
- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine: The triazolo-pyrazine core introduces an additional nitrogen, increasing polarity (cLogP 1.2 vs. 3.5 for the target compound). Such derivatives are often intermediates for bioactive molecules but lack the sulfanyl group’s versatility .
Key Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of fluorine and methoxy groups, suggest possible interactions with various biological targets.
Chemical Structure
The IUPAC name of the compound is 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. Its molecular formula is , and it possesses a complex structure that may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
| Molecular Formula | |
| Molecular Weight | 404.48 g/mol |
| CAS Number | 1242912-10-2 |
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine showed effective inhibition against multiple pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Not reported |
| 10 | Candida albicans | 0.25 | Not reported |
These findings suggest that the incorporation of specific functional groups in pyrazole derivatives can enhance their antimicrobial efficacy.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases which are crucial in various signaling pathways associated with cancer growth . The interaction between the compound and these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.
Mechanism of Action
The proposed mechanism involves:
- Enzyme Inhibition : Targeting tyrosine kinases to disrupt signaling pathways.
- Bioactivity Modulation : Potentially affecting apoptotic pathways in cancer cells.
Case Studies
A notable case study explored the effects of similar pyrazole derivatives on cancer cell lines. The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation . This dual action enhances their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
